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Compound of Interest

Compound Name: 4-Isopropoxyphenol

Cat. No.: B1293736 Get Quote

Molecular Structure and Physicochemical
Properties
4-Isopropoxyphenol, also known as hydroquinone monoisopropyl ether or 4-(1-

methylethoxy)phenol, is an aromatic organic compound. Its structure consists of a benzene ring

disubstituted with a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH₃)₂) at positions 1

and 4, respectively. The presence of the ether linkage and the phenolic proton imparts a

moderate polarity and allows for hydrogen bonding, which dictates its solubility and physical

state.

The isopropoxy group is a key structural feature, offering a stable, moderately bulky alkyl ether

that influences the molecule's lipophilicity and electronic properties. Compared to its linear

isomer, 4-propoxyphenol, the branched nature of the isopropyl group can impart different steric

and conformational properties to derivative compounds.

Below is a diagram illustrating the chemical structure of 4-Isopropoxyphenol.

Caption: 2D Structure of 4-Isopropoxyphenol (CAS: 7495-77-4).

Physicochemical Data Summary
Quantitative data for 4-Isopropoxyphenol has been consolidated from various chemical

databases and computational models. These properties are essential for designing reaction

conditions, purification strategies, and formulation studies.
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Property Value Source

IUPAC Name 4-(propan-2-yloxy)phenol PubChem[1]

CAS Number 7495-77-4 PubChem[1]

Molecular Formula C₉H₁₂O₂ PubChem[1]

Molecular Weight 152.19 g/mol PubChem[1]

Boiling Point 117 °C at 4 Torr CAS Common Chemistry

XLogP3 (Lipophilicity) 2.6 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 2 PubChem[1]

Rotatable Bonds 2 PubChem[1]

Spectroscopic and Structural Characterization
Accurate structural confirmation of 4-Isopropoxyphenol is achieved through a combination of

spectroscopic techniques. While a comprehensive, published dataset is not available in public

spectral databases like SDBS, the expected spectral characteristics can be reliably predicted

based on its functional groups.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,

methine, and methyl protons. The aromatic protons will appear as two doublets in the range

of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The methine proton of

the isopropyl group will be a septet around δ 4.4-4.6 ppm, coupled to the six methyl protons.

The two methyl groups will appear as a doublet at approximately δ 1.3 ppm. The phenolic

proton will be a broad singlet, with its chemical shift being concentration and solvent

dependent.

¹³C NMR: The carbon spectrum will show six signals for the aromatic carbons, with the two

oxygen-substituted carbons (C1 and C4) being the most downfield (δ 150-155 ppm). The
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methine carbon of the isopropyl group is expected around δ 70 ppm, and the equivalent

methyl carbons will appear upfield around δ 22 ppm.

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular

ion peak [M]⁺• at m/z = 152. The primary fragmentation pathway for related aromatic ethers

involves the loss of an alkene via a McLafferty-type rearrangement or direct cleavage, leading

to a stable phenol radical cation. For 4-isopropoxyphenol, the loss of propene (C₃H₆, 42 Da)

would result in a base peak at m/z = 110, corresponding to the hydroquinone radical cation.

Further fragmentation of the aromatic ring is also possible.[1][7]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200–3600 (broad) O–H stretch Phenolic hydroxyl

3030–3100 C–H stretch Aromatic C-H

2850–2980 C–H stretch Aliphatic (isopropyl) C-H

~1510, ~1600 C=C stretch Aromatic ring

1210–1260 C–O stretch (asymmetric) Aryl-alkyl ether

~1040 C–O stretch (symmetric) Aryl-alkyl ether

~1175 C–O stretch Phenolic C-O

~830 C–H bend (out-of-plane) 1,4-disubstituted aromatic

Synthesis and Manufacturing
The most direct and widely used method for preparing 4-isopropoxyphenol is the Williamson

ether synthesis. This reaction involves the selective mono-O-alkylation of hydroquinone. The

causality behind this choice is the reaction's reliability, high potential yield, and the ready
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availability of starting materials. It proceeds via an Sₙ2 mechanism where the phenoxide ion,

generated by deprotonating hydroquinone, acts as a nucleophile attacking an isopropyl halide.

A critical aspect of this synthesis is controlling the stoichiometry to favor mono-alkylation over

the formation of the di-alkylated byproduct, 1,4-diisopropoxybenzene. Using hydroquinone in

molar excess relative to the isopropyl halide is a key strategy to achieve this selectivity.

Reactants

Reaction Conditions Workup & Purification

Hydroquinone

Williamson Ether Synthesis
(SN2 Mechanism)

Isopropyl Halide
(e.g., 2-Bromopropane)

Base
(K₂CO₃ or NaOH)

Solvent
(e.g., DMF, Acetone)

Heat (Reflux)

Aqueous Workup
(Acid/Base Extraction)

Crude Mixture
Purification

(Recrystallization or
Column Chromatography)

4-Isopropoxyphenol
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Isopropoxyphenol.

Representative Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis

methodologies for phenolic compounds.[8][9][10]
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add hydroquinone (22.0 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g,

0.2 mol).

Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) or acetone to the

flask. The choice of a polar apathetic solvent like DMF facilitates the Sₙ2 reaction.

Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (12.3 g, 0.1

mol) dropwise to the mixture at room temperature. Causality: Using a 2:1 molar ratio of

hydroquinone to 2-bromopropane statistically favors the formation of the mono-alkylated

product.

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C for acetone) and maintain

reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by

Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

Workup - Cooling and Filtration: After completion, cool the mixture to room temperature and

filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the

filter cake with a small amount of the reaction solvent.

Workup - Solvent Removal & Extraction: Combine the filtrate and washings. Remove the

solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in

150 mL of diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic

layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Self-

Validation: The basic wash ensures the removal of the acidic starting material, which is a key

purification step.

Workup - Neutralization and Drying: Wash the organic layer with water (1 x 50 mL) and brine

(1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude 4-isopropoxyphenol can be purified by recrystallization from a

hexanes/ethyl acetate solvent system or by flash column chromatography on silica gel to

yield the pure product as a solid.
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Chemical Reactivity and Applications in Drug
Development
The utility of 4-isopropoxyphenol as a synthetic intermediate stems from its bifunctional

nature.

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated to form a

potent phenoxide nucleophile. This allows for further O-alkylation or O-acylation reactions. It

is a key handle for introducing the molecule into larger structures via ether or ester linkages.

Aromatic Ring: The aromatic ring is electron-rich due to the activating effects of the hydroxyl

and isopropoxy groups, making it susceptible to electrophilic aromatic substitution (e.g.,

nitration, halogenation, Friedel-Crafts reactions). These reactions typically occur at the

positions ortho to the existing activating groups.

Role as a Pharmaceutical Intermediate
4-Isopropoxyphenol is a valuable building block in medicinal chemistry. The 4-alkoxyphenol

motif is present in numerous biologically active compounds. For instance, the related

intermediate, 4-((2-isopropoxy ethoxy) methyl) phenol, is a key precursor in the industrial

synthesis of the beta-blocker Bisoprolol.[11] This highlights the strategic importance of the 4-

alkoxyphenol core in constructing pharmacologically relevant molecules.

Furthermore, derivatives like 4-((4-isopropoxyphenyl)sulfonyl)phenol serve as crucial

intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer

agents.[12] The 4-isopropoxyphenol moiety provides a synthetically accessible fragment that

can be elaborated to optimize binding affinity and pharmacokinetic properties of a lead

compound.

Biological Activity and Toxicological Profile
Direct and extensive studies on the biological activity of 4-isopropoxyphenol are limited in

publicly available literature. However, the broader class of 4-alkoxyphenols and related

alkylphenols has been investigated, providing a basis for predicting potential biological

interactions.
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Potential for Bioactivity: Structurally similar compounds, such as 4-methoxyphenol, have

been studied for their carcinogenic potential, demonstrating that modifications to the phenol

ring can lead to significant biological effects.[13] Other long-chain 4-alkoxyphenols have

shown activities ranging from antibacterial to endocrine disruption. This suggests that 4-
isopropoxyphenol could serve as a scaffold for developing new bioactive agents, although

its own profile requires further investigation.

Toxicology: Based on aggregated GHS data, 4-isopropoxyphenol is classified as a

substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment

(PPE) such as gloves and safety glasses, are mandatory when handling this compound.

Conclusion
4-Isopropoxyphenol is a synthetically valuable and versatile chemical intermediate. Its

straightforward preparation via the Williamson ether synthesis and its bifunctional reactivity

make it an important building block for researchers in drug discovery and development. The 4-

alkoxyphenol scaffold it provides is a proven component in pharmacologically active molecules,

particularly in the domain of kinase inhibitors and cardiovascular drugs. While its intrinsic

biological profile is not yet fully elucidated, its utility as a foundational element for more complex

and potent therapeutic agents is well-established, ensuring its continued relevance in the field

of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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